![molecular formula C18H14BrF2N3O2S B2866848 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226442-10-9](/img/structure/B2866848.png)
2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H14BrF2N3O2S and its molecular weight is 454.29. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Charge Transfer (ICT) Applications
This compound can be used to study ICT phenomena due to its potential donor-acceptor structure. The presence of a difluoromethoxy group could act as an electron-withdrawing group, while the imidazole ring might serve as an electron-donating group. This makes it a candidate for research into organic electronics where ICT is a key mechanism .
Photothermal Therapy
Compounds similar to 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide have been investigated for their photothermal conversion efficiency. This compound could potentially be used in photothermal therapy for cancer treatment, where it would absorb near-infrared light and convert it into heat to kill cancer cells .
Fluorescent Probing
The structure suggests that it could be used in the development of fluorescent probes . These probes can be used in bioimaging to track the presence of specific ions or molecules within biological systems .
Magnetic Resonance Imaging (MRI) Contrast Agents
Due to the presence of bromine, a heavy atom, this compound could be used to develop new MRI contrast agents . Bromine’s properties may enhance the contrast in MRI scans, aiding in more precise imaging diagnostics .
Organic Synthesis
The compound’s structure indicates potential reactivity that could be harnessed in organic synthesis . It could serve as a building block for synthesizing various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals .
Antimicrobial and Antifungal Applications
Compounds with similar structures have shown antimicrobial and antifungal activities. This compound could be explored for its efficacy against bacterial and fungal pathogens, contributing to the development of new antibiotics .
Anticancer Research
The imidazole ring present in the compound is a common motif in many anticancer drugs . Research into this compound could lead to the discovery of novel anticancer agents, especially those targeting specific pathways or mutations .
Sensor Development
Finally, the compound’s unique structure could be utilized in the development of chemical sensors . These sensors could detect environmental pollutants or toxic substances, providing valuable data for environmental monitoring and protection .
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrF2N3O2S/c19-12-3-1-11(2-4-12)15-9-23-18(27-10-16(22)25)24(15)13-5-7-14(8-6-13)26-17(20)21/h1-9,17H,10H2,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIROEQZOYYFJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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